molecular formula C25H32O7 B041096 Prednisolone 11,21-Diacetate CAS No. 98523-85-4

Prednisolone 11,21-Diacetate

Cat. No. B041096
CAS RN: 98523-85-4
M. Wt: 444.5 g/mol
InChI Key: NTDDKQGHIJOKSN-WEXULQILSA-N
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Description

Prednisolone 11,21-Diacetate is a synthetic steroid related to substances that are potent inducers of hepatic microsomal enzymes and anti-inflammatory agents. Its structural and chemical properties make it significant in various scientific research areas.

Synthesis Analysis

  • An efficient synthesis of 17α,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-diacetate from androsta-1,4-diene-3,17-dione, a biodegradation product of cholesterol, is described. This involves ethynylation, epimerization, and conversion to the keto pregnane with a high overall yield, indicating potential as an intermediate for prednisolone (Nitta, Fujimori, Haruyama, Inoue, & Ueno, 1985).

Molecular Structure Analysis

  • The structure of a related compound, 9α-fluoro-11β,17α,21-trihydroxy-1,4-pregnadiene-3,20-dione-21-acetate, was determined using crystallography, showing significant structural details like H-bonding and molecular packing (Valente, Zubkowski, Lee, Driessen, Goubitz, Numan, Schenk, Lee, & Ko, 1997).

Chemical Reactions and Properties

  • Expedient synthesis from prednisolone utilizing a novel Mattox rearrangement and insights into oxidation and structural factors affecting the success of these reactions are presented (Hulcoop & Shapland, 2013).
  • The synthesis of 6-(methoxycarbonyl)prednisolone and derivatives shows different reaction pathways and their impact on the anti-inflammatory activity of these compounds (Hong, Heiman, Kwon, & Lee, 1994).

Physical Properties Analysis

Chemical Properties Analysis

  • A study on the hydrolysis behavior of prednisolone 21-hemisuccinate/beta-cyclodextrin amide conjugate highlighted the involvement of intramolecular catalysis in drug release, indicating the significance of chemical properties in drug design (Yano, Hirayama, Arima, & Uekama, 2000).

Scientific Research Applications

  • Inhibition of Human Leukocyte Mitosis : Prednisolone can inhibit human leukocyte mitosis in vitro by inhibiting the conversion of partially differentiated circulating leukocytes to a state capable of mitosis (Nowell, 1961).

  • Biomarkers in Meat-Producing Animals : Prednisolone metabolites can serve as effective biomarkers for illicit treatment in meat-producing animals, aiding in the control of its use (Leporati et al., 2013).

  • Prostate Cancer Treatment : Abiraterone acetate plus prednisolone improves survival and treatment-failure rates in men starting long-term androgen-deprivation therapy for prostate cancer not previously treated with hormone therapy (James et al., 2017).

  • Doping Control : The metabolism of Prednisolone in human urine can be used to discriminate between systemic and other administration routes, which is vital in doping control strategies (Matabosch et al., 2015).

  • Anti-Inflammatory Activity : 6-(methoxycarbonyl)prednisolone and its derivatives retain antiinflammatory activity while reducing systemic effects observed with topical application of prednisolone (Hong et al., 1994).

  • Hepatitis Research : Prednisolone treatment prevents T/NKT cell hepatitis but exacerbates hepatotoxin-induced liver injury in mice (Kwon et al., 2014).

  • Chronotherapy : Dosing prednisolone at specific times can improve clinical outcomes and reduce side effects, suggesting the need for chronotherapy (Xu et al., 2008).

  • Type 2 Diabetes Mellitus : PF-00915275, a selective 11-HSD1 inhibitor, shows potential in reducing cortisol levels and improving glucose control in type 2 diabetes mellitus patients (Courtney et al., 2008).

  • After Descemet Membrane Endothelial Keratoplasty (DMEK) : Topical prednisolone acetate 1% is effective and safe for patients after DMEK, while fluorometholone 0.1% is more effective for managing intraocular pressure and inflammation (Price et al., 2014).

  • Impact on Mood and Physiology : Prednisolone exposure in zebrafish leads to decreased autonomic activity and increased dopamine and serotonin secretion, potentially impacting mood and physiology (Xin et al., 2020).

  • Congenital Adrenal Hyperplasia : Oral prednisolone once a day is comparable to oral hydrocortisone three times a day in treating classic congenital adrenal hyperplasia due to 21-hydroxylase deficiency (Leite et al., 2008).

  • Synthesis Research : A study presents a new, efficient synthesis of 17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-diacetate from androsta-1,4-diene-3,17-dione, a potential intermediate for prednisolone (Nitta et al., 1985).

  • Therapeutic Agents Development : Schering Corporation's steroid research group contributed to the discovery and development of important therapeutic agents, including prednisone, prednisolone, and betamethasone, which are widely used in human and animal medical practice (Herzog & Oliveto, 1992).

  • Round Window Membrane Permeability : Local application of prednisolone-21-hydrogen succinate into the round window niche can achieve high levels in perilymph, compared to systemic injection (Bachmann et al., 2001).

  • Topical Anti-Inflammatory Steroids : New potent topical anti-inflammatory steroids with reduced side effects have been developed, offering 14 times more potency than prednisolone and a reduced risk of systemic side effects (Heiman et al., 1990).

  • Synthesis of Corticosteroids Prodrugs : Hydrocortisone acetate (1) is a facile and efficient method for synthesizing corticosteroids prodrugs, with potential therapeutic applications in treating various diseases (Sethi et al., 2017).

  • Plasma Prednisolone Measurement : A study developed a sensitive and specific method for measuring plasma prednisolone using a competitive protein-binding assay, improving the accuracy of current methods (Sandberg et al., 1970).

  • Childhood Acute Lymphoblastic Leukemia : Dexamethasone significantly improves event-free survival and reduces relapse risk in childhood acute lymphoblastic leukemia treatment, making it a standard component of standard therapy (Mitchell et al., 2005).

  • Use in Dermatology : Aristocort diacetate shows promising anti-inflammatory and antipruritic properties in various dermatological disorders without sodium retention (Rein et al., 1957).

Safety And Hazards

Prednisolone 11,21-Diacetate may damage the unborn child. It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11-acetyloxy-17-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(32-15(2)27)12-24(19,25)4/h7,9,11,18-20,22,30H,5-6,8,10,12-13H2,1-4H3/t18-,19-,20-,22+,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDDKQGHIJOKSN-WEXULQILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)OC(=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)OC(=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prednisolone 11,21-Diacetate

CAS RN

98523-85-4
Record name Prednisolone 11,21-diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098523854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PREDNISOLONE 11,21-DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W35D6WJF3K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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